![molecular formula C22H17N5O4S2 B2429176 N-(3-acetylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide CAS No. 1223843-87-5](/img/structure/B2429176.png)
N-(3-acetylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide
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Description
N-(3-acetylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H17N5O4S2 and its molecular weight is 479.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Researchers have developed new compounds derived from thieno[d]pyrimidines, highlighting the synthetic versatility of these molecules. The synthesis involves reacting 5-amino-(2-methyl)thieno[3,4-d]pyrimidin-4(3H)-one with selected reagents, leading to various derivatives with promising structural features for biological activities. These compounds are characterized using techniques like elemental analysis, infrared (IR), mass spectrometry (MS), and NMR spectral analysis, confirming their complex structures (El Azab & Elkanzi, 2014).
Biological Activities
Antimicrobial Activity
Synthetic efforts have led to the development of thienopyrimidines and triazolopyrimidines with evaluated antimicrobial activities. These compounds have been tested against various bacteria and fungi, showing promising biological activity. This highlights the potential of these derivatives as antimicrobial agents, contributing to the development of new therapeutic options for infectious diseases (El Azab & Abdel-Hafez, 2015).
Anti-inflammatory and Antinociceptive Properties
Derivatives containing the thiazolopyrimidine moiety have been synthesized and evaluated for their anti-inflammatory and antinociceptive activities. These studies are crucial for identifying new compounds that can potentially serve as safer and more effective alternatives for treating inflammation and pain, reducing the reliance on traditional drugs that may have significant side effects (Selvam et al., 2012).
Antimalarial Effects
Research on triazolopyrimidines has also explored their antimalarial properties, indicating the potential of these compounds in contributing to the fight against malaria. The exploration of novel chemical entities with antimalarial activity is vital for addressing resistance to existing antimalarial drugs and improving treatment outcomes for this life-threatening disease (Werbel, Elslager, & Chu, 1973).
properties
IUPAC Name |
N-(3-acetylphenyl)-2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O4S2/c1-13(28)14-4-2-5-15(10-14)23-18(29)12-33-22-25-24-21-26(11-16-6-3-8-31-16)20(30)19-17(27(21)22)7-9-32-19/h2-10H,11-12H2,1H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVYAYAZGXUNGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CO5)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide |
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